3-(4-{[4-(4-Phenylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyridine-2-carbonitrile
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Overview
Description
3-(4-{[4-(4-Phenylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyridine-2-carbonitrile is a complex organic compound that features a unique structure combining a piperazine ring, a piperidine ring, and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, particularly in the development of therapeutic agents targeting neurological and psychiatric disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-{[4-(4-Phenylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyridine-2-carbonitrile typically involves multiple steps:
Formation of the Phenylpiperazine Intermediate: The initial step involves the synthesis of 4-phenylpiperazine through the reaction of phenylhydrazine with ethylene oxide.
Alkyne Addition: The phenylpiperazine is then reacted with 4-bromo-1-butyne under palladium-catalyzed coupling conditions to form the 4-(4-phenylpiperazin-1-yl)but-2-yne intermediate.
Ether Formation: This intermediate undergoes a nucleophilic substitution reaction with 4-hydroxypiperidine to form the ether linkage.
Pyridine Ring Introduction: Finally, the compound is reacted with 2-chloropyridine-3-carbonitrile under basic conditions to introduce the pyridine ring and complete the synthesis.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high purity and yield in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and piperidine rings, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, where halogen atoms can be replaced by various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.
Major Products
Oxidation: N-oxides of the piperazine and piperidine rings.
Reduction: Primary amines from the reduction of the nitrile group.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology
Biologically, the compound is studied for its potential as a ligand for various receptors in the brain. It is particularly of interest in the study of neurotransmitter systems and their role in neurological disorders.
Medicine
In medicine, 3-(4-{[4-(4-Phenylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyridine-2-carbonitrile is investigated for its potential therapeutic effects in treating conditions such as depression, anxiety, and schizophrenia. Its ability to modulate neurotransmitter activity makes it a promising candidate for drug development.
Industry
Industrially, the compound can be used in the development of pharmaceuticals and as an intermediate in the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of 3-(4-{[4-(4-Phenylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyridine-2-carbonitrile involves its interaction with specific molecular targets in the brain, such as serotonin and dopamine receptors. By binding to these receptors, the compound can modulate neurotransmitter release and uptake, thereby influencing mood and behavior. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest significant activity at the 5-HT1A and D2 receptors.
Comparison with Similar Compounds
Similar Compounds
4-Phenylpiperazine: A simpler analog that lacks the additional piperidine and pyridine rings.
Buspirone: A well-known anxiolytic that shares structural similarities but has different substituents and pharmacological properties.
Aripiprazole: An antipsychotic with a similar piperazine core but different functional groups.
Uniqueness
3-(4-{[4-(4-Phenylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyridine-2-carbonitrile is unique due to its combination of multiple pharmacophores in a single molecule, which allows for a broader range of biological activities and potential therapeutic applications. Its structure enables it to interact with multiple receptor types, making it a versatile compound in medicinal chemistry.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
3-[4-[4-(4-phenylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O/c26-21-24-25(9-6-12-27-24)30-14-10-23(11-15-30)31-20-5-4-13-28-16-18-29(19-17-28)22-7-2-1-3-8-22/h1-3,6-9,12,23H,10-11,13-20H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTVRSOUWZWWXJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OCC#CCN2CCN(CC2)C3=CC=CC=C3)C4=C(N=CC=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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